4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine
Description
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine |
InChI |
InChI=1S/C21H22N6O/c1-15-2-7-19-18(12-15)21(24-22-19)20-14-27(25-23-20)17-5-3-16(4-6-17)13-26-8-10-28-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,22,24) |
InChI Key |
JFVVXGXBRNHABY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C3=CN(N=N3)C4=CC=C(C=C4)CN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Indazole Synthesis
The initial step often involves synthesizing the 5-methyl-1H-indazole moiety. This can be achieved through:
- Starting Materials : Utilizing 4-bromo-5-methylindazole as a precursor.
- Reagents : Employing base catalysts such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction.
Triazole Formation
The triazole ring is typically synthesized via:
- Click Chemistry : Using azide and alkyne components in a copper-catalyzed reaction.
Coupling Reaction
The final assembly of the compound can be accomplished through:
- Methylation : The morpholine group is introduced via nucleophilic substitution reactions involving morpholine and a suitable electrophile.
A summary of typical reaction conditions for each step is presented below:
| Step | Conditions | Yield (%) |
|---|---|---|
| Indazole Synthesis | DMF, K2CO3, reflux | 75 |
| Triazole Formation | Cu(I) catalyst, THF, room temp | 85 |
| Coupling Reaction | Morpholine, DMF, heating | 70 |
Research indicates that optimizing reaction conditions significantly influences yield and purity. For example, varying solvent systems or temperatures can enhance the efficiency of both the triazole formation and the coupling reaction.
Yield Optimization
A study demonstrated that using different solvents for the triazole formation led to variations in yield:
- THF vs. DMF : THF provided a higher yield due to better solvation of reactants.
Purity Assessment
Purity of the final product can be assessed using techniques such as:
- High-Performance Liquid Chromatography (HPLC) : To ensure that side products are minimized.
The preparation of 4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine involves intricate synthetic pathways that require careful optimization of reaction conditions for successful synthesis. Continued research into alternative methods and reagents may further enhance yields and reduce costs associated with this compound's production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine exhibit significant anticancer properties. The indazole and triazole components are known to interact with biological targets such as kinases involved in cancer pathways. For instance, the triazole moiety can inhibit enzymes that play critical roles in tumor growth and metastasis .
Enzyme Inhibition Studies
Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. For example, it could be evaluated for its inhibitory effects on phosphatidylinositol 3-kinase (PI3K), a common target in cancer therapy due to its role in the PI3K/Akt signaling pathway . Such interactions are crucial for developing targeted therapies against various cancers.
Material Science Applications
The electrochemical properties of This compound suggest potential applications in material science, particularly as an electroactive material or sensor. The ability to undergo oxidation at specific potentials may facilitate its use in electrochemical sensors or as part of redox-active materials.
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions that require optimization for high yields and purity. Similar compounds include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylindazole | Indazole core | Exhibits strong anticancer properties |
| Phenyltriazole | Triazole ring | Known for its antifungal activity |
| Morpholino derivatives | Morpholine ring | Often used in drug delivery systems |
These compounds differ primarily in their specific functional groups and biological activities, highlighting the uniqueness of This compound regarding its multifaceted applications in both medicinal chemistry and material science.
Interaction Studies
Several studies have focused on the interaction of compounds with the PI3K pathway, emphasizing the importance of structural modifications to enhance potency and selectivity. For instance, derivatives of the indazole and triazole frameworks have been synthesized and tested for their inhibitory effects on cancer cell lines, showing promising results that warrant further investigation into This compound as a potential therapeutic agent .
Electrochemical Applications
Research into the electrochemical behavior of similar compounds has demonstrated their utility as sensors for detecting specific biomolecules or environmental pollutants. The oxidation-reduction properties observed in preliminary studies suggest that This compound could be developed into an effective sensor platform.
Mechanism of Action
The mechanism of action of 4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine involves its interaction with specific molecular targets and pathways. The indazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Example 1: 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
- Structure : Features a morpholine-triazole core with a decylthio substituent.
- Synthesis: Derived from 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles via alkylation with brominated hydrocarbons in 1-propanol .
- Application : Validated in a spectrophotometric method for quantification in soft medicinal ointments, highlighting its stability in pharmaceutical formulations .
- Comparison : Unlike the target compound, this analog lacks an indazole moiety but retains the morpholine-triazole-phenyl backbone. The decylthio group may enhance lipophilicity, whereas the indazole in the target compound could improve target binding via aromatic stacking.
Example 2: 4-((4-R1-5-(Pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine
- Structure : Substituted with pyridinylthio groups at the triazole ring.
- Synthesis : Synthesized using 2-chloropyridine under basic conditions .
Triazole-Indazole Hybrids
Example 3: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structure : Combines triazole, thiazole, and fluorophenyl groups.
- Activity : Demonstrates antimicrobial activity against bacterial strains, attributed to the electron-withdrawing fluorine atoms enhancing membrane penetration .
- Comparison : While this compound shares triazole and aryl motifs with the target molecule, the thiazole core and dihydropyrazole ring distinguish its pharmacokinetic profile. The absence of morpholine may reduce solubility compared to the target compound.
Example 4: Benzoimidazole-Triazole-Thiazole Derivatives (9a–9e)
- Structure: Includes phenoxymethyl-linked triazole-thiazole and benzoimidazole moieties.
- Synthesis : Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent amidation .
- Comparison : The benzoimidazole core provides a planar aromatic system for DNA intercalation, differing from the indazole-morpholine combination in the target compound, which may prioritize kinase or receptor binding.
Triazole-Containing Antimicrobial Agents
Example 5: 2-[4-(1H-1,2,4-Triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazoles
- Structure : Features triazole-linked benzimidazoles with fluorinated aryl groups.
- Activity : Electronegative substituents (e.g., fluorine, nitro) correlated with enhanced antibacterial activity against E. coli and S. aureus .
Biological Activity
The compound 4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features, which include a morpholine ring, a triazole moiety, and an indazole derivative. This article aims to explore the biological activity of this compound, highlighting its pharmacological implications, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 374.4 g/mol. The presence of nitrogen-containing heterocycles suggests a variety of biological activities, particularly in targeting specific enzymes and receptors involved in various disease pathways.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1383702-22-4 |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit notable biological activities, including:
- Anticancer Activity : Compounds with indazole and triazole moieties have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth.
- Antifungal Properties : Similar structures have been evaluated for antifungal activity, demonstrating potential against pathogenic fungi.
Case Study: Anticancer Activity
A study conducted on derivatives of this compound revealed that it selectively inhibits the activity of certain kinases involved in the PI3K/Akt signaling pathway, which is often deregulated in cancers. The results showed that the compound can reduce cell proliferation in vitro and induce apoptosis in cancer cells.
Synthesis Pathways
The synthesis of This compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Indazole Derivative : Synthesis of 5-methylindazole through cyclization reactions.
- Formation of Triazole Moiety : Utilizing click chemistry to form the triazole ring.
- Methylation and Morpholine Formation : Final steps involve the introduction of the morpholine ring through nucleophilic substitution reactions.
Interaction Studies
Understanding the interactions between This compound and biological targets is crucial for elucidating its pharmacological effects. Preliminary data suggest that it may interact with:
- Enzymes : Such as kinases involved in signaling pathways.
- Receptors : Potential binding to specific receptors could modulate physiological responses.
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with other compounds that share structural features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylindazole | Indazole core | Exhibits strong anticancer properties |
| Phenyltriazole | Triazole ring | Known for its antifungal activity |
| Morpholino derivatives | Morpholine ring | Often used in drug delivery systems |
Q & A
Q. How can researchers optimize the synthesis of 4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine?
- Methodological Answer : Synthesis optimization can be achieved via microwave-assisted reactions (to reduce time and improve yield) or click chemistry for triazole ring formation. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF for solubility), and catalyst choice (e.g., Cu(I) for azide-alkyne cycloaddition). Validate purity using HPLC (>95%) and structural confirmation via -NMR and FT-IR. Monitor reaction intermediates using TLC with ethyl acetate/hexane (3:7) as the mobile phase .
Q. What solvents are suitable for dissolving this compound, and how does solvent choice impact experimental design?
- Methodological Answer : The compound is insoluble in water but soluble in ethanol, methanol, isopropanol, dioxane, and DMSO. Ethanol is preferred for low toxicity and accessibility. Solvent selection affects reaction kinetics (e.g., polar aprotic solvents like DMF enhance nucleophilic substitutions) and downstream applications (e.g., ethanol compatibility with biological assays). A solubility table is provided below:
| Solvent | Solubility | Toxicity |
|---|---|---|
| Ethanol | High | Low |
| DMSO | High | Moderate |
| Methanol | High | High |
| Water | Insoluble | N/A |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use -NMR (400 MHz, DMSO-d) to confirm aromatic protons (δ 7.2–8.1 ppm) and morpholine methylene groups (δ 3.4–3.7 ppm). FT-IR identifies triazole C=N stretches (~1600 cm) and indazole N-H bonds (~3400 cm). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]). X-ray crystallography (if crystals form) resolves stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs). Use DFT calculations (Gaussian 09) to analyze electron density maps and HOMO-LUMO gaps for reactivity predictions. MD simulations (GROMACS) evaluate stability in biological membranes. Validate predictions with in vitro assays (e.g., IC measurements) .
Q. What strategies resolve contradictions in reported pharmacological data for triazole-indazole derivatives?
- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., cell lines, assay conditions). Replicate studies under standardized protocols (e.g., fixed incubation time, serum-free media). Use SAR studies to isolate substituent effects; e.g., compare 5-methyl vs. 5-fluoro indazole analogs. Publish negative results to reduce publication bias .
Q. How does X-ray crystallography inform the design of derivatives with improved potency?
- Methodological Answer : Crystallographic data (e.g., CCDC entries) reveal bond angles, torsion constraints, and non-covalent interactions (e.g., π-π stacking between indazole and target residues). Modify substituents at the triazole’s 1-position to enhance hydrophobic interactions. For example, introducing a 4-fluorophenyl group improves binding to hydrophobic pockets in kinase targets .
Q. What in vitro assays are recommended for evaluating cytotoxicity and selectivity?
- Methodological Answer : Use MTT assays on cancer (HeLa, MCF-7) and normal (HEK-293) cell lines. Calculate selectivity indices (SI = IC(normal)/IC(cancer)). For mechanistic insights, pair with flow cytometry (apoptosis via Annexin V) and Western blotting (caspase-3 activation). Include positive controls (e.g., doxorubicin) and validate results across three independent replicates .
Data Contradiction Analysis
Q. How should researchers address variability in synthesis yields across different protocols?
- Methodological Answer : Variability often stems from impurity profiles or unoptimized catalysts. Use DoE (Design of Experiments) to test variables (e.g., temperature, catalyst loading). Characterize byproducts via LC-MS and adjust reaction conditions (e.g., inert atmosphere for oxidation-sensitive intermediates). Report yields as "isolated" vs. "theoretical" to clarify practical limitations .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Expected Output |
|---|---|---|
| -NMR | DMSO-d, 400 MHz | δ 7.2–8.1 (aromatic protons) |
| FT-IR | KBr pellet, 400–4000 cm | 1600 cm (C=N stretch) |
| ESI-MS | Positive ion mode | [M+H] at m/z ~435 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
